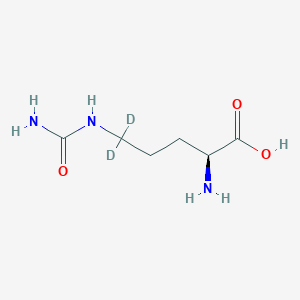
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid is a deuterium-labeled derivative of citrulline, an amino acid that plays a key role in the urea cycle. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be used in metabolic studies and tracer experiments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid typically involves the incorporation of deuterium atoms into the citrulline molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated starting materials in the synthesis of citrulline can also yield the desired deuterium-labeled product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid has several applications in scientific research:
Metabolic Studies: Its deuterium labeling makes it useful as a tracer in metabolic studies to track biochemical pathways.
Biological Research: It can be used to study the role of citrulline in the urea cycle and its effects on nitric oxide production.
Medical Research: This compound can be used in the development of diagnostic tools and therapeutic agents for diseases related to the urea cycle and nitric oxide metabolism.
Industrial Applications: It can be used in the production of deuterium-labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid involves its role in the urea cycle. It is converted into arginine, which is a precursor for the production of nitric oxide, a key signaling molecule in various physiological processes. The deuterium labeling allows for precise tracking of its metabolic fate and interactions.
類似化合物との比較
Similar Compounds
Citrulline: The non-deuterated form of the compound, which plays a similar role in the urea cycle.
Arginine: Another amino acid involved in the urea cycle and nitric oxide production.
Ornithine: A precursor to citrulline in the urea cycle.
Uniqueness
The uniqueness of (2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid lies in its deuterium labeling, which provides distinct advantages in metabolic studies and tracer experiments. This isotopic labeling allows for more accurate tracking and analysis of biochemical pathways compared to its non-deuterated counterparts.
特性
分子式 |
C6H13N3O3 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i3D2 |
InChIキー |
RHGKLRLOHDJJDR-XHNVGKFISA-N |
異性体SMILES |
[2H]C([2H])(CC[C@@H](C(=O)O)N)NC(=O)N |
正規SMILES |
C(CC(C(=O)O)N)CNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





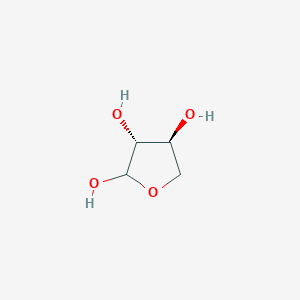


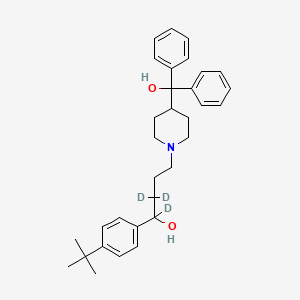
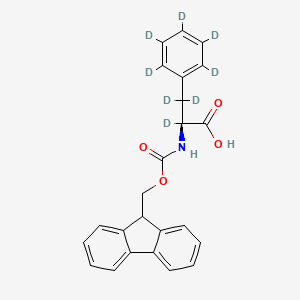
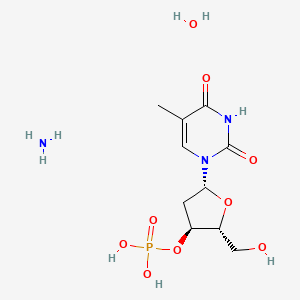


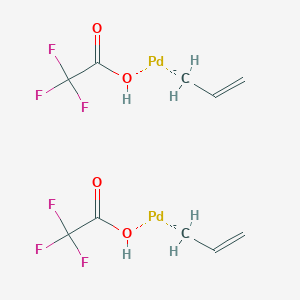
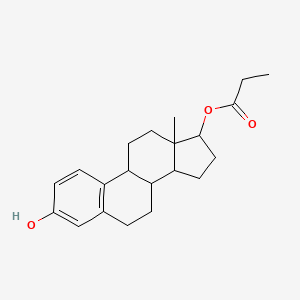
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide](/img/structure/B12057958.png)
